3-(9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide
Overview
Description
3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide typically involves a multi-step process. One common method starts with the preparation of the carbazole derivative, which is then reacted with a hydrazide precursor. The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes and as a probe for detecting specific biomolecules.
Industry: It can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its structure and function. Additionally, the hydrazide group can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to various biological effects, including anti-cancer and anti-microbial activities.
Comparison with Similar Compounds
Similar Compounds
1,3-di(9H-carbazol-9-yl)benzene: This compound is used in OLEDs and has similar electronic properties.
2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile: This compound is used as a host material in blue phosphorescent OLEDs.
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: This compound is used in high-efficiency blue OLEDs.
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide is unique due to its combination of a carbazole moiety with a hydrazide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-28-18-12-10-17(11-13-18)16-24-25-23(27)14-15-26-21-8-4-2-6-19(21)20-7-3-5-9-22(20)26/h2-13,16H,14-15H2,1H3,(H,25,27)/b24-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWGUKAUWOFEX-LFVJCYFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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